7-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one 7-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16010506
InChI: InChI=1S/C6H6N4O/c7-3-1-8-2-4-5(3)10-6(11)9-4/h1-2H,7H2,(H2,9,10,11)
SMILES:
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol

7-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one

CAS No.:

Cat. No.: VC16010506

Molecular Formula: C6H6N4O

Molecular Weight: 150.14 g/mol

* For research use only. Not for human or veterinary use.

7-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one -

Specification

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
IUPAC Name 7-amino-1,3-dihydroimidazo[4,5-c]pyridin-2-one
Standard InChI InChI=1S/C6H6N4O/c7-3-1-8-2-4-5(3)10-6(11)9-4/h1-2H,7H2,(H2,9,10,11)
Standard InChI Key LABPLRHPENGGLU-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=C(C=N1)NC(=O)N2)N

Introduction

Structural Characteristics and Nomenclature

The imidazo[4,5-c]pyridine system consists of a fused bicyclic structure featuring a five-membered imidazole ring (positions 1–3) and a six-membered pyridine ring (positions 4–9). In 7-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one, the substituents are positioned as follows:

  • 7-Amino group: Located at position 7 of the pyridine ring.

  • 2(3H)-one: A ketone group at position 2, with tautomeric equilibria between the lactam (2-one) and lactim (2-hydroxy) forms .

The compound’s IUPAC name reflects its substitution pattern and tautomeric state. Key structural analogs, such as 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine, have been studied for Toll-like receptor (TLR) agonism , highlighting the importance of substituent positioning in modulating biological activity.

Synthetic Approaches

Cyclization Strategies

The synthesis of imidazo[4,5-c]pyridine derivatives often involves cyclization reactions. For example, imidazo[4,5-c]pyridines can be prepared via:

  • Condensation of o-aminonitriles with isocyanates/isothiocyanates: As demonstrated in the synthesis of fused pyrimidines (e.g., furo[3,2-e]imidazo[1,2-c]pyrimidine-2(3H)-one), ethyl isocyanatoacetate reacts with o-aminonitriles in pyridine to form tricyclic systems . Adapting this method, introducing a 7-amino group would require starting materials with pre-functionalized amino groups or post-cyclization amination.

  • Oxidative cyclization: Substituted pyridines treated with oxidizing agents (e.g., mCPBA) form N-oxides, which undergo further functionalization .

Functionalization at Position 7

Introducing the 7-amino group poses synthetic challenges due to the pyridine ring’s electronic environment. Potential strategies include:

  • Directed ortho-metalation: Using directing groups (e.g., halogens) to install amino groups via transition metal-catalyzed amination.

  • Nucleophilic aromatic substitution: Electron-deficient pyridine derivatives may undergo substitution with ammonia or amines under high-temperature conditions.

Biological Activity and Structure–Activity Relationships (SAR)

TLR7/8 Agonism

Imidazo[4,5-c]pyridines are recognized for their immunomodulatory effects via TLR7/8 activation. For instance, 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine (EC50 = 1.57 μM for TLR7) exhibits pure TLR7 agonism, inducing IFN-α in human PBMCs with minimal proinflammatory cytokine release . Modifications at position 6 (e.g., benzyl or phenethyl groups) enhance TLR7 specificity, while direct aryl–aryl connections abolish activity . The 7-amino group in 7-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one could similarly influence receptor binding by altering electron density or hydrogen-bonding interactions.

Table 1: TLR7/8 Agonistic Activities of Selected Imidazo[4,5-c]pyridines

CompoundR1R2hTLR7 EC50 (μM)hTLR8 EC50 (μM)
5HH1.57Inactive
19p4-MeO-BnH0.42Inactive
19m3-Cl-BnH0.68Inactive

Pharmacological and Industrial Applications

Drug Development

The patent literature highlights imidazo[4,5-c]pyridines as kinase inhibitors. For instance, (R)-1-(1-acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one is a Bruton’s tyrosine kinase (BTK) inhibitor under investigation for autoimmune diseases . The 7-amino derivative could similarly target kinases or proteases, depending on its substitution pattern.

Material Science

Imidazo[4,5-c]pyridines’ rigid, conjugated structures make them candidates for organic electronics. The 7-amino group could facilitate functionalization for optoelectronic applications.

Challenges and Future Directions

  • Synthetic Optimization: Developing regioselective methods for 7-amino functionalization remains a hurdle.

  • Biological Profiling: Comprehensive in vitro and in vivo studies are needed to validate the compound’s immunomodulatory or anticancer potential.

  • Crystallographic Studies: Determining the crystal structure (as seen in BTK inhibitors ) would aid in rational drug design.

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